Peptide Deformylase Catalytic Efficiency: N-Formyl-Met-Ala-Ser Tripeptide as a Universal PDF Substrate
N-Formyl-Met-Ala-Ser (fMAS), in which the C-terminal serine residue bears the polar hydroxyl group characteristic of N-formyl serine, is the model substrate used to characterize peptide deformylase activity across bacterial species. The catalytic efficiency (kcat/Km) of PDF on fMAS ranges from 1.2 × 10⁴ M⁻¹s⁻¹ (Thermus thermophilus) to 25 × 10⁴ M⁻¹s⁻¹ (Bacillus stearothermophilus), with the Escherichia coli enzyme showing an intermediate value of 5.4 × 10⁴ M⁻¹s⁻¹ [1]. These values are two to three orders of magnitude higher than those obtained with zinc-bound PDF (kcat/Km ≈ 80 M⁻¹s⁻¹ for the E. coli enzyme), demonstrating the critical role of the metal cofactor [1]. More broadly, the substrate specificity profiling of E. coli PDF reveals that substrates with polar amino acid side chains (such as serine) at the P1′ position exhibit catalytic efficiencies two to five orders of magnitude lower than those with bulky hydrophobic side chains, placing N-formyl serine-containing substrates in a distinct kinetic class compared to N-formyl methionine- or norleucine-containing analogs [2]. This kinetic differentiation is essential for assay design: researchers screening PDF inhibitors must select the appropriate substrate sequence (e.g., fMAS vs. fM-norleucine-Ala) based on the desired sensitivity window, as the choice directly impacts the measurable IC₅₀ of test compounds. For instance, inhibitor IC₅₀ values determined with fMAS as substrate are typically in the range of 20–30 nM for potent PDF inhibitors such as actinonin analogs [3].
| Evidence Dimension | Peptide deformylase catalytic efficiency (kcat/Km) on N-formyl-Met-Ala-Ser substrate |
|---|---|
| Target Compound Data | kcat/Km = 5.4 × 10⁴ M⁻¹s⁻¹ (E. coli PDF, Ni²⁺-bound); kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ (T. thermophilus PDF); kcat/Km = 25 × 10⁴ M⁻¹s⁻¹ (B. stearothermophilus PDF) |
| Comparator Or Baseline | E. coli PDF Zn²⁺-bound form: kcat/Km ≈ 80 M⁻¹s⁻¹; Hydrophobic P1′ substrates (e.g., Met, Nle): catalytic efficiency 2–5 orders of magnitude higher than polar P1′ substrates (e.g., Ser) |
| Quantified Difference | Ni²⁺-bound PDF shows 675-fold higher catalytic efficiency than Zn²⁺-bound form (E. coli); polar Ser-containing substrates have 100- to 100,000-fold lower efficiency than hydrophobic counterparts |
| Conditions | In vitro enzyme kinetics; N-formyl-Met-Ala-Ser tripeptide substrate; 20 mM phosphate buffer; metal cofactor conditions as specified; enzyme sources: E. coli, T. thermophilus, B. stearothermophilus purified PDF |
Why This Matters
The serine residue at the C-terminus of fMAS defines the kinetic window of PDF assays and directly determines the measurable inhibitor potency range, making N-formyl serine-containing peptides indispensable for PDF-targeted antibacterial screening programs.
- [1] Ragusa S, Blanquet S, Meinnel T. Control of peptide deformylase activity by metal cations. J Mol Biol. 1998;280(3):515-523. doi:10.1006/jmbi.1998.1883. PMID: 9665853. View Source
- [2] Ragusa S, Mouchet P, Lazennec C, Dive V, Meinnel T. Substrate recognition and selectivity of peptide deformylase: similarities and differences with metzincins and thermolysin. J Mol Biol. 1999;289(5):1445-1457. doi:10.1006/jmbi.1999.2832. PMID: 10373378. View Source
- [3] BindingDB entry 50047550. IC₅₀: 30 nM for inhibition of S. aureus peptide deformylase using N-formylmethionine-alanine-serine as substrate. Curated by ChEMBL. View Source
